2-Deoxy-2,2-difluororibose
Description
Historical Context and Significance of Fluorinated Carbohydrates in Bioactive Molecules
The introduction of fluorine into organic molecules, a strategy that gained significant traction in the mid-20th century, has proven to be a powerful approach in medicinal chemistry. The first fluorinated pharmaceutical, Florinef acetate, was introduced in 1954. nih.gov This marked the beginning of a new era in drug design, with organo-fluorinated compounds now accounting for a significant portion of commercialized medications. nih.gov
The strategic incorporation of fluorine into carbohydrates, in particular, has been a fruitful area of research. Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can dramatically alter the physicochemical and biological properties of the parent sugar molecule. nih.gov These modifications can lead to enhanced metabolic stability, increased binding affinity for target proteins, and altered cellular uptake. nih.govnih.gov
Early research into fluorinated carbohydrates was often not directly aimed at drug design but rather at using these molecules as probes to study glycan-protein interactions. rsc.org The favorable nuclear magnetic resonance (NMR) properties of the ¹⁹F nucleus provided a powerful tool for investigating these molecular recognition events. nih.govencyclopedia.pub Over time, the synthesis of polyfluorinated carbohydrates has become more sophisticated, with initial applications focusing on the study of ¹⁹F NMR spectroscopic properties and sugar conformations. nih.gov The first dideoxy-difluorinated sugars were synthesized in 1969. nih.gov
Importance of 2-Deoxy-2,2-difluororibose as a Key Intermediate in Drug Discovery and Development
This compound has cemented its importance as a critical building block in the synthesis of several clinically significant drugs. nih.gov Its most notable application is as a key intermediate in the synthesis of Gemcitabine (B846), a potent anticancer agent used in the treatment of various solid tumors. nih.govresearchgate.netresearchgate.net Gemcitabine is a nucleoside analog composed of a cytosine base and a this compound sugar moiety. nih.gov
The synthesis of Gemcitabine presents significant challenges, particularly the introduction of the two fluorine atoms and the subsequent coupling of the difluorinated sugar to the nucleobase. nih.gov This has spurred extensive research into efficient and scalable synthetic routes for this compound. nih.govcore.ac.uk A variety of methods have been developed, including those that utilize fluorinated building blocks and those that employ nucleophilic or electrophilic fluorination of sugar precursors. nih.govresearchgate.net
The presence of the two fluorine atoms at the 2'-position of the ribose sugar in Gemcitabine is crucial to its biological activity. This modification is believed to contribute to the drug's mechanism of action, which involves the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. The stability of the 3,5-di-O-benzoyl-2-deoxy-2,2-difluororibose intermediate is a key factor in its successful use in glycosylation reactions.
Beyond Gemcitabine, this compound has been incorporated into other experimental nucleoside analogs with potential therapeutic applications. For instance, derivatives of 2'-deoxy-2',2'-difluorouridine have been synthesized and evaluated for their antiviral activity. researchgate.net Specifically, 2'-deoxy-2',2'-difluoro-5-bromouridine has shown selective inhibition of herpes virus replication. researchgate.net The synthesis of 4-Amino-8-(2, 2-Difluoro-2-Deoxy-β-D-Ribo Furanosyl Amino)Pyrimido [5, 4-D]Pyrimidine (dFARPP) was achieved through the coupling of 6-cyanopurine (B1214740) with this compound. tandfonline.com
Fundamental Academic Research Trajectories for Fluorinated Sugar Analogs
The study of fluorinated sugar analogs, including this compound, extends beyond their direct application in drug synthesis and into fundamental academic research. These molecules serve as powerful probes for elucidating complex biological processes involving carbohydrates.
One major research trajectory focuses on understanding how fluorination impacts carbohydrate structure and conformation. nih.gov X-ray diffraction and NMR spectroscopy are extensively used to study these effects. nih.gov Generally, the introduction of fluorine does not cause significant distortion of the pyranose ring's chair conformation. rsc.org However, fluorination can influence the equilibrium between different chair conformations and affect the anomeric ratio. rsc.org
Another significant area of research involves the use of fluorinated carbohydrates to investigate protein-carbohydrate interactions. nih.gov The strategic substitution of hydroxyl groups with fluorine atoms can help to map the hydrogen-bonding networks within sugar-receptor complexes. rsc.org The unique NMR properties of ¹⁹F are leveraged in these studies to detect binding events and characterize the interactions at a molecular level. mdpi.com
Furthermore, the development of novel synthetic methodologies for the preparation of fluorinated carbohydrates remains an active area of research. benthamscience.com This includes the use of various fluorinating agents, such as N-F based electrophilic reagents like Selectfluor, and the development of radical fluorination reactions. nih.govencyclopedia.pub The synthesis of polyfluorinated carbohydrates, in particular, presents unique challenges and opportunities. nih.gov
Recent research has also explored the cytotoxic effects of fluorinated amino sugars, with studies showing that fluorination can increase the cytotoxicity of these compounds against cancer cells. cas.cz This opens up new avenues for the development of novel anticancer agents based on fluorinated sugar scaffolds.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H8F2O3 |
|---|---|
Molecular Weight |
154.11 g/mol |
IUPAC Name |
(2R,3S)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C5H8F2O3/c6-5(7)2-10-3(1-8)4(5)9/h3-4,8-9H,1-2H2/t3-,4+/m1/s1 |
InChI Key |
XLFTWOXMFCMHBS-DMTCNVIQSA-N |
Isomeric SMILES |
C1C([C@H]([C@H](O1)CO)O)(F)F |
Canonical SMILES |
C1C(C(C(O1)CO)O)(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Deoxy 2,2 Difluororibose
Strategies for Geminal Difluorination at the C-2 Position of Carbohydrate Precursors
The introduction of two fluorine atoms onto the same carbon center (geminal difluorination) is a cornerstone of 2-deoxy-2,2-difluororibose synthesis. Various approaches have been developed, broadly categorized as nucleophilic fluorination, electrophilic fluorination, and the utilization of pre-fluorinated building blocks. researchgate.netnih.gov
Nucleophilic Fluorination Approaches
Nucleophilic fluorination strategies typically involve the reaction of a suitable electrophilic precursor, such as a ketone or an activated hydroxyl group, with a nucleophilic fluoride (B91410) source. mdpi.com Reagents like diethylaminosulfur trifluoride (DAST) and its analogues are commonly employed for the deoxyfluorination of alcohols. researchgate.netnih.gov In the context of 2,2-difluororibose synthesis, this often involves the fluorination of a 2-keto-ribose derivative.
One of the challenges in nucleophilic fluorination is controlling the reaction conditions to achieve difluorination without unwanted side reactions. mdpi.com The choice of fluorinating agent and substrate is critical. For instance, the fluorination of a 2'-keto nucleoside with DAST can lead to the desired 2',2'-difluoro product. researchgate.net
| Precursor Type | Fluorinating Agent | Key Features |
| 2-Keto-ribose derivatives | Diethylaminosulfur trifluoride (DAST) | Converts a carbonyl group to a gem-difluoro group. researchgate.netnih.gov |
| Activated 2-hydroxyl groups | Potassium bifluoride (KHF2) | S |
This table provides a summary of common nucleophilic fluorination approaches for creating the C-2 gem-difluoro moiety.
Electrophilic Fluorination Approaches
Electrophilic fluorination has emerged as a powerful tool for the synthesis of fluorinated carbohydrates. nih.gov These methods utilize reagents that deliver an electrophilic fluorine species ("F+ equivalent") to a nucleophilic carbon center, typically an enolate or enol ether. nih.gov Reagents such as N-fluorodibenzenesulfonimide (NFSI) and Selectfluor® are widely used. nih.govacs.org
A notable strategy involves the sequential electrophilic fluorination of a protected 2-deoxy-D-ribonolactone. acs.orgresearchgate.net The first fluorination of the corresponding lithium enolate with NFSI can yield the 2-deoxy-2-fluoro-arabino-lactone. researchgate.netacs.org A subsequent fluorination under similar conditions produces the desired protected 2-deoxy-2,2-difluororibonolactone in good yield. researchgate.netacs.org This approach offers a consolidated and efficient route to the difluorinated lactone precursor. acs.orgresearchgate.net
| Precursor | Reagent | Product | Yield |
| Protected 2-deoxy-D-ribonolactone | N-fluorodibenzenesulfonimide (NFSI) | Protected 2-deoxy-2,2-difluororibonolactone | 51% (over two steps) researchgate.netacs.org |
This table highlights a key example of electrophilic fluorination for the synthesis of a 2-deoxy-2,2-difluororibonolactone precursor.
Utilization of Fluorinated Building Blocks
An alternative and widely employed strategy involves the use of small, readily available fluorinated building blocks that are then elaborated into the desired carbohydrate structure. researchgate.netnih.govacs.org A classic example is the Reformatsky reaction, which utilizes ethyl bromodifluoroacetate. core.ac.ukscribd.com
In this approach, the reaction of ethyl bromodifluoroacetate with D-glyceraldehyde acetonide in the presence of zinc generates a mixture of diastereomeric addition products. core.ac.uk Although this reaction often exhibits low diastereoselectivity, the resulting products can be separated and then cyclized to form the 2-deoxy-2,2-difluoro-γ-lactone, a key intermediate that can be further converted to this compound. core.ac.ukscribd.com Other fluorinated building blocks, such as bromodifluoroacetylene and bromodifluoropropene, have also been utilized in similar synthetic sequences. core.ac.uk
| Fluorinated Building Block | Reaction Type | Key Intermediate |
| Ethyl bromodifluoroacetate | Reformatsky Reaction | 2-deoxy-2,2-difluoro-γ-lactone core.ac.ukscribd.com |
| Bromodifluoroacetylene | Zinc-mediated addition | anti-addition product core.ac.uk |
| Bromodifluoropropene | - | Diastereomeric addition products core.ac.uk |
This table showcases various fluorinated building blocks used in the synthesis of this compound precursors.
Diastereoselective and Anomeric Control in this compound Synthesis
Beyond the introduction of the fluorine atoms, controlling the stereochemistry of the sugar ring is paramount. This includes establishing the correct relative configuration of the hydroxyl groups (diastereoselectivity) and controlling the orientation of the substituent at the anomeric carbon (anomeric control). researchgate.netru.nl
Diastereocontrolled Fluorination of Deoxyribonolactone Precursors
Achieving the correct ribo configuration during fluorination is a significant challenge. Electrophilic fluorination of a protected 2-deoxyribonolactone enolate often favors the formation of the arabino isomer. researchgate.netacs.org To overcome this, strategies have been developed to direct the stereochemical outcome of the fluorination.
One successful approach involves the introduction of a temporary directing group at the C-2 position. For example, the diastereoselective installation of an α-trimethylsilyl group on a protected 2-deoxy-arabino-lactone can be used to direct a subsequent electrophilic fluorination to afford the protected 2-deoxy-2-fluoro-ribo-lactone as the exclusive fluorinated product. acs.orgnih.gov This method highlights the power of substrate control in achieving the desired diastereoselectivity.
Regioselective Protection and Deprotection Strategies
The synthesis of complex molecules like this compound relies heavily on the strategic use of protecting groups to mask reactive functional groups and enable selective transformations at specific positions. nih.govrsc.org The choice of protecting groups for the hydroxyl functions at C-3 and C-5 is crucial for directing subsequent reactions and ensuring compatibility with the reaction conditions used for fluorination and glycosylation.
The choice of N-protection on the nucleobase in subsequent glycosylation reactions can also significantly influence the anomeric stereoselectivity. researchgate.net For example, using an N⁴-benzoyl protected cytosine has been shown to favor the formation of the desired β-anomer during the glycosylation of a 2,2'-difluororibose mesylate donor. researchgate.net
Anomeric Selectivity in Glycosylation Reactions
The stereochemical outcome of the glycosylation reaction, which forms the crucial C-N bond between the this compound sugar moiety and a nucleobase, is a significant challenge in the synthesis of corresponding nucleosides. The presence of two fluorine atoms at the C-2 position prevents the use of traditional neighboring group participation from a C-2 substituent, which is a common strategy to control anomeric selectivity. nih.gov Consequently, glycosylation of this compound derivatives often yields a mixture of α and β anomers. researchgate.net Achieving high β-selectivity is paramount, particularly for the synthesis of biologically active compounds like gemcitabine (B846). nih.govbiosyn.com
Research has focused on several strategies to influence the anomeric ratio, including the choice of glycosyl donor, leaving group, protecting groups on the sugar, and reaction conditions.
Influence of Protecting Groups and Directing Groups: The nature of the protecting groups on the 3- and 5-hydroxyls of the ribose ring can exert stereoelectronic and steric effects that influence the facial selectivity of the incoming nucleobase. A notable strategy involves the use of a 3-carbamoyl group on the difluororibose intermediate. This group is thought to sterically hinder attack from the α-face, thereby favoring the approach of the silylated nucleobase from the β-face and enhancing the formation of the desired β-anomer. google.com
Role of the Leaving Group and Promoter: The choice of leaving group at the anomeric center (C-1) and the promoter used to activate it are critical. The reaction of 2-deoxy-2,2-difluoro-D-ribofuranosyl-3,5-dibenzoate with various arylsulfonyl chlorides in the presence of an amine base has been shown to produce β-anomer enriched sulfonates. google.com These sulfonates can then be used in subsequent coupling reactions. For instance, using 2,4,6-triisopropylbenzenesulfonyl chloride as the activating agent can lead to a high β:α ratio. google.com Similarly, systematic comparisons have shown that using a 2,2'-difluororibose mesylate donor in a tetrabutylammonium (B224687) iodide (TBAI) catalyzed N-glycosylation can achieve high β-stereoselectivity. researchgate.net The use of a silver carbonate (Ag2CO3) promoter has also been reported to favor the formation of the β-nucleoside. morressier.com
Nucleobase Modification: The structure of the nucleobase itself can be modified to improve selectivity. Studies on gemcitabine synthesis revealed that using N⁴-benzoyl-protected cytosine in a TBAI-catalyzed N-glycosylation with a 2,2'-difluororibose mesylate donor resulted in high yields and excellent β-stereoselectivity. researchgate.net
The table below summarizes findings from various studies on achieving anomeric selectivity in the glycosylation of this compound derivatives.
| Glycosyl Donor/Leaving Group | Promoter/Catalyst | Key Strategy | Observed Selectivity (β:α ratio) | Reference |
|---|---|---|---|---|
| 2-deoxy-2,2-difluoro-D-ribofuranosyl-3,5-dibenzoate / 2,4,6-triisopropylbenzenesulfonyl chloride | Triethylamine | Sterically hindered arylsulfonyl chloride | 24:1 | google.com |
| 2-deoxy-2,2-difluoro-D-ribofuranosyl-3,5-dibenzoate / 3-nitrobenzenesulfonyl chloride | Triethylamine | Electron-withdrawing arylsulfonyl chloride | 8.5:1 | google.com |
| 2-deoxy-2,2-difluoro-D-ribofuranosyl-3,5-dibenzoate / p-toluenesulfonyl chloride | Triethylamine | Standard arylsulfonyl chloride | 7.2:1 | google.com |
| Anomeric mixture of 2,2'-difluororibose mesylate | TBAI | N⁴-Benzoyl protected cytosine | Highly β-stereoselective | researchgate.net |
| Protected this compound | Ag₂CO₃ | Transition metal salt promoter | Predominantly β-nucleoside | morressier.com |
| Difluororibose intermediate with 3-OH carbamoyl (B1232498) group | Not specified (Silylated nucleobase) | Directing group at C-3 | Favors β-anomer formation | google.com |
Linear and Convergent Synthetic Routes to this compound Intermediates
The synthesis of nucleosides derived from this compound, such as gemcitabine, can be approached through two primary strategies: convergent synthesis and linear synthesis. researchgate.net The choice of route has significant implications for efficiency, yield, and purification.
Convergent Synthesis: In a convergent approach, the fluorinated sugar (this compound) and the nucleobase are synthesized in separate pathways and then coupled together in a late-stage glycosylation step. researchgate.netcore.ac.uk This is the most common strategy. researchgate.net
A typical convergent synthesis starts with a non-fluorinated, chiral precursor like D-glyceraldehyde. core.ac.uk The difluoroacetate (B1230586) unit is introduced via a Reformatsky-type reaction using ethyl bromodifluoroacetate, which establishes the carbon skeleton. core.ac.ukresearchgate.net This reaction often produces a mixture of diastereomers that must be separated, a critical step that has been optimized through the selection of protecting groups to facilitate separation by crystallization. core.ac.ukresearchgate.net Following diastereomer separation, the resulting lactone is protected and then reduced with a reagent like diisobutylaluminium hydride (DIBAL-H) to furnish the key lactol intermediate, a protected form of this compound. core.ac.uk This activated sugar derivative is then coupled with a protected, activated nucleobase (e.g., silylated cytosine) to form the target nucleoside. researchgate.net Although this coupling often results in an anomeric mixture, methods like selective crystallization of the desired anomer (often as a salt) have been developed to isolate the pure β-isomer. researchgate.netcore.ac.uk
Linear Synthesis: A linear synthesis involves the sequential construction of the target molecule, typically by building the nucleobase directly onto the pre-formed sugar moiety. researchgate.netresearchgate.net This approach avoids the separate synthesis of a complex nucleobase but presents its own challenges, including the potential for poor anomeric control early in the sequence.
One reported linear synthesis of gemcitabine starts from a protected 3,5-di-O-benzoyl-2-deoxy-2,2-difluororibose. researchgate.netresearchgate.net A key step in this route is the direct condensation of the reducing sugar with urea (B33335) to form a glycosyl urea intermediate. researchgate.net This step bypasses the need for anomeric activation with a leaving group. researchgate.net The glycosyl urea is then converted to the corresponding uracil (B121893) derivative, and finally to the cytosine base through conventional chemical transformations. researchgate.net While this route is conceptually straightforward, it has been reported to proceed with only modest anomeric selectivity. researchgate.net Another potential linear route involves the synthesis of an amino-2-deoxy-2,2-difluoroglycoside, which could then be converted to the final nucleoside. researchgate.net However, this pathway was also found to lack anomeric selectivity. researchgate.net
| Route Type | General Strategy | Advantages | Disadvantages |
| Convergent | Separate synthesis of sugar and base, followed by coupling. researchgate.netcore.ac.uk | Allows for optimization of each pathway independently; efficient separation of sugar diastereomers is possible. core.ac.ukresearchgate.net | The crucial glycosylation step often lacks stereoselectivity, requiring separation of anomers. researchgate.net |
| Linear | Sequential construction of the nucleobase onto the sugar. researchgate.net | Fewer overall steps may be involved; avoids synthesis of complex activated nucleobases. researchgate.net | Poor anomeric control in early steps can be difficult to rectify; anomerization can occur during the sequence. researchgate.netresearchgate.net |
Process Development Considerations for Efficient Synthesis of this compound
The significant therapeutic importance of nucleosides derived from this compound has driven extensive research into developing efficient, scalable, and cost-effective manufacturing processes. nih.govresearchgate.net Key considerations in process development include the introduction of the fluorine atoms, control of stereochemistry, and purification methods.
Fluorination Strategy: The introduction of the C-2 gem-difluoro moiety is a critical step. While early syntheses explored various fluorination methods, the use of fluorinated building blocks has become a prevalent and efficient strategy. nih.govcore.ac.uk The Reformatsky reaction of D-glyceraldehyde acetonide with ethyl bromodifluoroacetate is a well-established method for constructing the basic carbon framework with the difluoro group already in place. core.ac.ukresearchgate.net An alternative approach involves the electrophilic fluorination of a 2-deoxyribonolactone precursor. nih.govresearchgate.net For example, a protected 2-deoxy-d-ribonolactone can undergo sequential electrophilic fluorination using N-fluorodibenzenesulfonamide to yield the protected 2-deoxy-2,2-difluoro-ribonolactone in high yield. nih.govresearchgate.net
Control of Stereochemistry and Purification: A major hurdle in the synthesis of this compound intermediates is controlling the stereochemistry at C-3 and C-4 of the ribose ring. The initial condensation reaction often yields a diastereomeric mixture. core.ac.uk For large-scale production, chromatographic separation is often impractical. Therefore, a significant process development achievement has been the implementation of diastereoselective crystallization. By carefully selecting protecting groups for the hydroxyl functions, chemists have been able to induce crystallization of the desired diastereomer from the reaction mixture, thereby isolating the key lactone intermediate in high diastereomeric purity. researchgate.netcore.ac.uk
Similarly, after the glycosylation step, which typically produces an anomeric mixture, process-scale purification is required. A highly effective method involves the selective crystallization of the hydrochloride salt of the desired β-anomer from the anomeric mixture, which is a cornerstone of the industrial synthesis of gemcitabine. researchgate.net
Design and Development of 2 Deoxy 2,2 Difluororibose Derivatives and Analogs
Nucleosidic Analogs Incorporating 2-Deoxy-2,2-difluororibose
The replacement of the 2'-hydroxyl groups of a natural ribose ring with two fluorine atoms creates a sugar that, when incorporated into a nucleoside, often results in compounds with significant biological activity. The geminal difluoro group is isosteric to a hydroxyl group but imparts increased metabolic stability, particularly against enzymatic degradation, and alters the electronic and conformational properties of the nucleoside.
Gemcitabine (B846) (2'-deoxy-2',2'-difluorocytidine) is a prominent nucleoside analog built upon the this compound framework. Its synthesis has been a subject of extensive research to develop efficient and stereoselective methods. One approach involves a linear synthesis where a key step is the high-yielding conversion of 3,5-di-O-benzoyl-2-deoxy-2,2-difluororibose into a corresponding glycosyl urea (B33335). nih.govresearchgate.net This intermediate is then conventionally transformed into the cytosine base via a uracil (B121893) derivative, though this process can have modest anomeric selectivity. nih.govresearchgate.net Other patented methods focus on achieving high stereoselectivity by reacting a 1-halogenated ribofuranose intermediate with a silylated cytosine base. google.com
To enhance the delivery and overcome resistance mechanisms associated with Gemcitabine, numerous prodrug strategies have been developed. These modifications aim to improve properties such as membrane permeability and enzymatic stability.
Amino Acid Ester Prodrugs: 5'-mono-amino acid esters of Gemcitabine have been synthesized to improve uptake. Prodrugs with D-configuration amino acids, such as 5'-D-valyl-gemcitabine and 5'-D-phenylalanyl-gemcitabine, demonstrated greater enzymatic stability and higher uptake in certain cancer cell lines compared to their L-configuration counterparts. nih.gov
Acetylated-Lysine Conjugates: A series of prodrugs were created by modifying the 4-N-amino group of Gemcitabine with an acetylated lysine (B10760008) moiety. These conjugates showed enhanced metabolic stability in human plasma and were designed to be cleaved by specific tumor-enriched enzymes to release the parent drug. rsc.org
Lipophilic Derivatives: To facilitate active loading into liposomes, Gemcitabine has been chemically modified to increase its lipophilicity. The synthesis of morpholino derivatives, for example, created prodrugs with a weak base moiety, allowing for efficient remote loading into lipid nanoparticles. acs.orgfigshare.com
Table 1: Examples of Gemcitabine Prodrug Strategies
| Prodrug Type | Modification Site | Synthetic Approach | Key Finding |
|---|---|---|---|
| Amino Acid Esters | 5'-Hydroxyl | Coupling of Boc-protected amino acids (D- or L-configuration) to Gemcitabine using DCC and DMAP. nih.gov | D-amino acid prodrugs showed enhanced enzymatic stability and cellular uptake compared to L-isomers. nih.gov |
| Acetylated-Lysine Conjugates | 4-N-Amino Group | Conjugation of an acetylated L- or D-lysine moiety to the exocyclic amine of the cytosine base. rsc.org | Prodrugs exhibited enhanced metabolic stability and potent activity, with cleavage by tumor-enriched enzymes. rsc.org |
| Morpholino Derivatives | 5'-Hydroxyl | Attachment of morpholino-containing amino acid linkers to increase lipophilicity and introduce a weak base. acs.orgfigshare.com | Achieved high loading efficiency into liposomes for improved drug delivery systems. acs.orgfigshare.com |
| Phosphoramidate (B1195095) Prodrugs | 5'-Hydroxyl | Phosphorylation of N4-AOC-protected Gemcitabine with a phosphoramidic bis(1-benzotriazolyl) ester. nih.gov | Designed to deliver Gemcitabine 5'-monophosphate intracellularly, bypassing deoxycytidine kinase. nih.govresearchgate.net |
Researchers have synthesized a series of novel 2'-deoxy-2',2'-difluoro-5-halouridines to explore their biological activities. The synthesis typically begins with a commercially available lactone derived from this compound. nih.govnih.gov This starting material is converted into a suitable glycosyl donor intermediate, which is then coupled with silylated 5-halouracil bases (e.g., 5-iodo-, 5-bromo-, or 5-chloro-uracil) to yield a mixture of α and β anomers of the desired nucleosides. nih.gov
Subsequent biological evaluation of these compounds revealed that the 2'-deoxy-2',2'-difluoro-5-iodo- and 5-bromo-uridine derivatives possessed selective activity against feline herpes virus replication in cell culture. nih.govnih.gov This activity was attributed to specific activation by the virus-encoded thymidine (B127349) kinase. nih.govnih.gov
Table 2: Synthesized 2',2'-Difluoro-5-halouridine Derivatives
| Compound | 5-Position Substituent | Synthetic Precursor | Biological Context |
|---|---|---|---|
| 2'-Deoxy-2',2'-difluoro-5-iodouridine | Iodo (-I) | Silylated 5-iodouracil | Selective activity against feline herpes virus. nih.govnih.gov |
| 2'-Deoxy-2',2'-difluoro-5-bromouridine | Bromo (-Br) | Silylated 5-bromouracil | Selective activity against feline herpes virus. nih.govnih.gov |
| 2'-Deoxy-2',2'-difluoro-5-chlorouridine | Chloro (-Cl) | Silylated 5-chlorouracil | Evaluated for antiviral activity. nih.govnih.gov |
The ProTide (Pro-drug nucleotide) technology is a powerful strategy designed to deliver nucleoside monophosphates into cells, thereby bypassing the often rate-limiting first phosphorylation step catalyzed by nucleoside kinases. nih.govcalstate.edu This approach involves masking the phosphate (B84403) group of a nucleotide with an aryloxy group and an amino acid ester. calstate.edu Once inside the cell, these masking groups are enzymatically cleaved to release the free 5'-monophosphate, which can then be further phosphorylated to the active triphosphate form. calstate.eduresearchgate.net
This technology has been applied to nucleosides containing the this compound moiety. For instance, phosphoramidates of the 2',2'-difluoro-5-halouridines were synthesized by reacting the parent nucleosides with pre-formed aryl phosphorochloridates. nih.gov Similarly, a phosphoramidate prodrug of Gemcitabine was synthesized to bypass its reliance on deoxycytidine kinase for activation, a common mechanism of drug resistance. nih.govresearchgate.net The synthesis involved protecting the exocyclic amine of Gemcitabine, followed by phosphorylation at the 5'-position using a phosphoramidic intermediate. nih.gov
The versatility of the this compound scaffold has prompted its incorporation into a variety of other purine (B94841) and pyrimidine (B1678525) nucleosides beyond cytidine (B196190) and uridine. Following the discovery that some L-nucleosides can be as potent as their natural D-counterparts, research has extended to the synthesis of 2'-deoxy-2',2'-difluoro-L-erythro-pentofuranosyl nucleosides. acs.org
The synthesis of these L-analogs starts from L-gulono-γ-lactone. acs.org Key steps involve oxidative cleavage and a Reformatsky reaction with ethyl bromodifluoroacetate to introduce the difluorinated carbon center. acs.org The resulting difluorinated sugar intermediate can then be condensed with various nucleobases. For example, coupling with 2-amino-6-chloropurine, followed by treatment with 2-mercaptoethanol/sodium methoxide, afforded the corresponding guanine (B1146940) L-nucleoside analogs. acs.org An adenine (B156593) derivative synthesized via this pathway showed moderate activity against HIV-1. acs.org
Phosphoramidate ProTide Approaches to Enhance Nucleotide Delivery
Non-Nucleosidic Derivatives and Glycomimetics Derived from this compound
Beyond their role in nucleoside analogs, derivatives of this compound are valuable tools in glycobiology and enzymology. These glycomimetics are designed to mimic the structure of natural carbohydrates while possessing altered chemical properties, such as resistance to enzymatic hydrolysis, making them useful as inhibitors or mechanistic probes.
Glycosyl fluorides are sugar analogs where the anomeric hydroxyl group is replaced by fluorine. They have been investigated as mechanism-based inhibitors for glycosidases. nih.govresearchgate.net More specifically, 2-deoxy-2,2-difluoro-glycosyl fluorides have been developed as non-hydrolysable mimics of natural substrates to study enzyme active sites.
An example is the synthesis of 2-deoxy-2,2-difluoro-α-maltosyl fluoride (B91410), which was designed as a non-hydrolysable mimic of maltose-1-phosphate (M1P). rsc.org This compound was used to probe the active site of GlgE, a glycoside hydrolase involved in α-glucan biosynthesis in Mycobacterium tuberculosis, which is a validated drug target. rsc.org The difluoro substitution at the C2 position prevents the elimination reactions that can occur with 2-fluoro analogs, providing a stable probe for structural studies, such as X-ray crystallography, to understand enzyme-substrate interactions without disrupting the catalytic residues. rsc.org
Biochemical and Molecular Mechanisms of Action of 2 Deoxy 2,2 Difluororibose Derivatives
Mechanisms of Interference with Deoxyribonucleotide Metabolism and DNA Synthesis
The cytotoxic action of 2-deoxy-2,2-difluororibose nucleoside analogues, such as gemcitabine (B846) (2',2'-difluoro-2'-deoxycytidine, dFdC), is significantly attributed to their interference with DNA synthesis and the metabolism of deoxyribonucleotides. researchgate.netebi.ac.uk Once inside the cell, gemcitabine is sequentially phosphorylated by deoxycytidine kinase to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) metabolites. ebi.ac.ukresearchgate.net
The triphosphate metabolite, dFdCTP, directly competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerases. ebi.ac.uknih.gov The incorporation of the gemcitabine monophosphate (dFdCMP) into DNA is a critical step in its mechanism. nih.gov A unique feature of this process is "masked chain termination". researchgate.netebi.ac.uk After dFdCMP is incorporated, DNA polymerases are able to add one more deoxynucleotide to the primer strand before the polymerization process halts. researchgate.netnih.gov This masking of the fraudulent base at a penultimate position is thought to make it more difficult for the 3'→5' exonuclease proofreading activity of the polymerase to excise the analogue, thereby ensuring the termination of DNA chain elongation. nih.gov The cytotoxic activity of dFdC shows a strong correlation with the amount of dFdCMP incorporated into the cellular DNA. nih.gov
Furthermore, the diphosphate metabolite, dFdCDP, contributes to this disruption by inhibiting ribonucleotide reductase, which depletes the intracellular pool of deoxynucleotides, including dCTP. ebi.ac.uk This self-potentiation mechanism enhances the competitive advantage of dFdCTP for incorporation into DNA. ebi.ac.uk
Enzyme Inhibition Modalities by this compound Analogs
Ribonucleotide reductase (RNR) is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the rate-limiting step in the de novo synthesis of DNA precursors. mdpi.com The gemcitabine metabolite, 2',2'-difluorodeoxycytidine 5'-diphosphate (dFdCDP), is a potent mechanism-based inhibitor of RNR. nih.gov The mechanism of RNR inactivation by gemcitabine is distinct from that of other substrate analogues and is dependent on the presence of cellular reductants. nih.gov
In the absence of reductants, the interaction of dFdCDP with RNR leads to the loss of the essential tyrosyl radical in the R2 subunit of the enzyme and the formation of a new nucleotide-based radical, thereby inactivating the enzyme. nih.gov However, in the presence of cellular reductants, the inactivation targets the R1 subunit. nih.gov This is considered the more likely mechanism of cytotoxicity within the cell. nih.gov The inactivation of the Lactobacillus leichmannii RNR by the triphosphate analogue F2CTP also results in the destruction of the adenosylcobalamin cofactor and covalent modification of the enzyme. mit.edu The presence of the fluorine atoms in the sugar ring is critical; their electron-withdrawing nature destabilizes the transition state, deviating the reaction from the normal reduction pathway and leading to irreversible inactivation. nih.gov
Fluorinated analogs of glucose, such as 2-deoxy-2-fluoro-D-glucose (2-FG) and 2-deoxy-2,2-difluoro-D-glucose (2,2-diFG), function as potent inhibitors of glycolysis by targeting the enzyme hexokinase. nih.govmdpi.com These molecules are recognized by glucose transporters and enter the cell, where they act as substrates for hexokinase, the enzyme that catalyzes the first committed step of glycolysis. mdpi.comnih.gov
Hexokinase phosphorylates these analogs to produce 2-deoxy-2-fluoro-D-glucose-6-phosphate (2-FG-6P) or 2-deoxy-2,2-difluoro-D-glucose-6-phosphate. nih.govnih.gov Unlike glucose-6-phosphate, these phosphorylated fluorinated analogs cannot be further metabolized by the downstream enzyme, phosphoglucose (B3042753) isomerase. mdpi.comnih.gov This leads to their intracellular accumulation, which results in the competitive and allosteric inhibition of hexokinase activity. nih.gov Studies have shown that fluorinated derivatives can be more effective inhibitors of hexokinase II (HKII) than the non-fluorinated analog 2-deoxy-D-glucose (2-DG). nih.gov The structural similarity of 2-FG to glucose makes it a particularly efficient substrate for hexokinase and a potent inhibitor of glycolysis. nih.govnih.gov
| Compound | Target Cell Line | Effect | Finding | Citation |
| 2,2-diFG | Glioblastoma (GBM) | Cytotoxicity | Most potent cytotoxic effects among halogenated 2-DG analogs. | nih.gov |
| 2-FG | Glioblastoma (GBM) | Cytotoxicity | Showed potent cytotoxic effects, more so than 2-DG. | nih.gov |
| Halogenated 2-DG analogs | Glioblastoma (GBM) | HKII Inhibition | All tested halogenated derivatives were more effective HKII inhibitors than 2-DG, particularly their 6-phosphate forms. | nih.gov |
| 2-FG | Hypoxic Cells | Glycolysis Inhibition | Causes two- to three-fold higher inhibition of glycolysis compared to 2-DG. | nih.gov |
Fluorinated sugars, specifically those with a 2-deoxy-2-fluoro substitution, can act as potent mechanism-based inhibitors for glycosidases. acs.orgnih.gov This class of inhibitors functions by trapping the covalent glycosyl-enzyme intermediate that is characteristic of the catalytic mechanism of retaining glycosidases. nih.govoup.com
The inactivation process begins when the glycosidase recognizes the 2-deoxy-2-fluoroglycoside as a substrate. The enzyme's catalytic nucleophile attacks the anomeric center, displacing the leaving group and forming a covalent 2-deoxy-2-fluoroglycosyl-enzyme intermediate. acs.orgubc.ca The presence of the electron-withdrawing fluorine atom at the C2 position drastically destabilizes the oxocarbenium ion-like transition state required for the subsequent hydrolysis of this intermediate. rsc.org This slows the rate of hydrolysis to such an extent that the enzyme becomes effectively and irreversibly inactivated due to the accumulation of the stable intermediate. nih.gov The specificity of these inhibitors is determined by the enzyme's affinity for the entire substrate molecule, including the aglycon portion, allowing for the design of highly specific inactivators. acs.orgubc.ca
| Inhibitor | Enzyme | Inactivation Parameters | Citation |
| 2'-deoxy-2'-fluorocellobiose | Agrobacterium faecalis β-glucosidase | k_i = 0.018 min⁻¹, K_i = 20 mM | acs.orgubc.ca |
Modulation of Hexokinase Activity by Fluorinated Deoxyglucose Analogs
Investigation of Cellular Metabolic Pathway Perturbations by this compound Derivatives
The inhibition of hexokinase and the broader glycolytic pathway by 2-deoxy-D-glucose (2-DG) and its fluorinated derivatives has significant consequences for cellular energy metabolism. nih.govmdpi.com Glycolysis is a primary pathway for ATP production, especially in hypoxic conditions often found in solid tumors. mdpi.com By blocking this pathway, these glucose analogs lead to a reduction in ATP synthesis. mdpi.comnih.gov
| Compound | Cell Line | Effect | Finding | Citation |
| 2-DG | Astrocytes | ATP Levels | Caused a rapid initial decline in cellular ATP. | researchgate.net |
| 2,2-diFG | U-251 & U-87 | Lactate (B86563) Production | Decreased intracellular and extracellular lactate levels in a dose-dependent manner. | mdpi.com |
| 2-FG | U-251 & U-87 | Lactate Production | Decreased intracellular and extracellular lactate levels in a dose-dependent manner. | mdpi.com |
| 2-DG | Hepatoma Tissues | ATP Production | Inhibition of glycolysis suppressed ATP production. | nih.gov |
Effects on Protein and Lipid Glycosylation Pathways
Derivatives of this compound and related fluorinated monosaccharides can exert significant influence on cellular glycosylation pathways. Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a critical post-translational modification that affects a vast range of biological processes. The introduction of fluorinated sugar analogs into cellular metabolism can disrupt the normal synthesis and function of glycoproteins and glycolipids by acting as inhibitors or alternative substrates for the enzymes involved in these pathways.
The primary mechanism of interference often involves the metabolic conversion of the fluorinated sugar into a nucleotide sugar analog. This fraudulent nucleotide sugar can then disrupt the assembly of glycan chains. A notable example, which serves as a model for understanding these effects, is 2-deoxy-2-fluoro-D-galactose (dGalF). This compound is a potent and specific inhibitor of N-linked glycosylation. nih.govresearchgate.netnih.gov
Research conducted on primary cultured rat hepatocytes and human monocytes has demonstrated that dGalF effectively inhibits the N-glycosylation of various secretory and membrane glycoproteins. nih.govnih.gov In hepatocytes, concentrations of 1 mM or higher of dGalF led to the complete inhibition of N-glycosylation for proteins such as alpha 1-antitrypsin and alpha 1-acid glycoprotein. nih.govresearchgate.net Similarly, in human monocytes, dGalF blocked the N-glycosylation of alpha 1-antitrypsin and interleukin-6. nih.govresearchgate.net A key finding from these studies is the specificity of this inhibition; the O-glycosylation of interleukin-6 remained unaffected, indicating a targeted disruption of the N-glycosylation pathway. nih.govresearchgate.net
The molecular mechanism behind this inhibition is not due to the depletion of UTP pools, a common side effect of some sugar analogs. Instead, it is attributed to the metabolites of dGalF. nih.govresearchgate.net Within the cell, dGalF is metabolized to 2-deoxy-2-fluoro-D-galactose 1-phosphate (dGalF-1-P) and subsequently to UDP-2-deoxy-2-fluoro-D-galactose (UDP-dGalF). nih.govresearchgate.net This altered nucleotide sugar interferes with the assembly of lipid-linked oligosaccharides in the dolichol cycle, a foundational stage of N-glycosylation. nih.gov Specifically, dGalF was found to reduce the incorporation of D-mannose into these dolichol-linked precursors, thereby halting the synthesis of the complete glycan chain that would normally be transferred to asparagine residues on nascent proteins. nih.gov
While much of the research on the cytotoxic effects of this compound derivatives like gemcitabine (2',2'-difluorodeoxycytidine) focuses on its role as a DNA synthesis inhibitor, there is substantial evidence that cellular glycosylation pathways are critical regulators of the response to this drug. nih.govnih.gov A novel mechanism of resistance to gemcitabine has been identified that involves the altered glycosylation of cell surface proteins. nih.gov
Studies in pancreatic ductal adenocarcinoma have revealed that the expression level of a specific sialyltransferase, ST6Gal-I, is linked to chemoresistance. nih.gov Cells resistant to gemcitabine exhibit higher levels of ST6Gal-I. nih.gov This suggests that the glycosylation status of surface proteins, regulated by enzymes like ST6Gal-I, can influence the efficacy of gemcitabine. nih.gov Though this represents an indirect effect, it underscores the critical interplay between the drug's mechanism of action and the protein glycosylation machinery of the cell. The primary metabolites of gemcitabine, dFdCDP and dFdCTP, are known to inhibit ribonucleotide reductase and DNA polymerase, respectively, and are not typically cited as direct inhibitors of glycosyltransferases. wjgnet.comnih.govresearchgate.net
Currently, there is a lack of specific research findings in the reviewed literature detailing the effects of this compound derivatives on lipid glycosylation pathways. The available data focuses predominantly on protein N-glycosylation.
Interactive Data Tables
Table 1: Effects of 2-Deoxy-2-fluoro-D-galactose (dGalF) on Protein N-Glycosylation
| Cell Type | Affected Glycoprotein(s) | Observed Effect | Specificity | Mechanistic Insight |
| Rat Hepatocytes | alpha 1-antitrypsin, alpha 1-acid glycoprotein, gp120 (membrane protein) | Complete inhibition of N-glycosylation at ≥1 mM concentration. nih.govresearchgate.netnih.gov | N-glycosylation specific. nih.govresearchgate.net | Interference with the assembly of lipid-linked oligosaccharides in the dolichol cycle. nih.gov |
| Human Monocytes | alpha 1-antitrypsin, Interleukin-6 | Blocked N-glycosylation at 1-4 mM concentrations. nih.govresearchgate.net | N-glycosylation specific; O-glycosylation of Interleukin-6 was unaffected. nih.govresearchgate.net | Inhibition is caused by metabolites (e.g., UDP-dGalF), not UTP depletion. nih.govresearchgate.net |
Table 2: Glycosylation-Related Mechanisms in Gemcitabine Response
| Compound | Associated Pathway Element | Cell Type / Model | Finding |
| Gemcitabine | ST6Gal-I Sialyltransferase | Pancreatic Ductal Adenocarcinoma | Higher levels of ST6Gal-I are associated with gemcitabine resistance. nih.gov |
| Gemcitabine | Cell Surface Glycoproteins | General | Cell surface glycoproteins are identified as critical regulators of the cellular response to gemcitabine. nih.gov |
Enzyme Interaction Studies with 2 Deoxy 2,2 Difluororibose and Its Analogs
Identification and Characterization of Target Enzymes
The primary and most extensively studied enzymatic target for analogs of 2-Deoxy-2,2-difluororibose is Ribonucleotide Reductase (RNR) . nih.govresearchgate.net RNR is a crucial enzyme in cellular metabolism, responsible for the de novo synthesis of deoxyribonucleoside diphosphates (dNDPs) from their corresponding ribonucleoside diphosphates (NDPs). wikipedia.org This reaction is the rate-limiting step for DNA synthesis and repair, making RNR a prime target for anticancer agents. nih.govmdpi.com
The most prominent analog of this compound is Gemcitabine (B846) (2',2'-difluoro-2'-deoxycytidine, dFdC) . nih.gov Inside the cell, gemcitabine is phosphorylated by the enzyme deoxycytidine kinase to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms. drugbank.com Gemcitabine 5'-diphosphate (dFdCDP) is a potent, mechanism-based inhibitor of RNR. nih.govnih.gov
Mammalian Class Ia RNRs are composed of two distinct subunits:
R1 (or α) : The large subunit which contains the substrate-binding (catalytic) site and allosteric sites that regulate the enzyme's activity and specificity. wikipedia.orgnih.gov
R2 (or β) : The small subunit that houses a diiron center and a stable tyrosyl free radical, which is essential for initiating the catalytic reaction. wikipedia.orgnih.gov Humans express two forms of the R2 subunit: the standard β subunit involved in S-phase DNA replication and a second version, p53R2 (or β'), implicated in mitochondrial DNA replication and DNA repair. nih.gov
While RNR is the principal target for the diphosphate metabolite, the triphosphate metabolite, gemcitabine 5'-triphosphate (dFdCTP) , targets DNA polymerase . Its incorporation into a growing DNA strand leads to masked chain termination and the induction of apoptosis. nih.gov The inhibition of RNR by dFdCDP potentiates this effect by reducing the intracellular pool of competing natural deoxynucleotides. nih.govdrugbank.com Other enzymes, such as glycosidases, have also been studied with 2-deoxy-2,2-difluoro sugar derivatives, which act as mechanism-based inhibitors. researchgate.net
Detailed Mechanistic Elucidation of Enzyme-Compound Interactions
The mechanism by which gemcitabine diphosphate (dFdCDP) inactivates RNR is complex and distinct from that of the natural substrate or other known inhibitors. nih.gov The presence of the two fluorine atoms on the ribose moiety is directly responsible for this unique inhibitory pathway. nih.gov The mechanism is notably dependent on the presence or absence of reducing species. nih.govresearchgate.net
In the absence of reductants : The interaction of dFdCDP with RNR leads to the complete loss of the essential tyrosyl radical on the R2 subunit. nih.gov This process forms a new nucleotide-based radical, rendering the enzyme inactive. nih.gov
In the presence of reductants : This scenario is considered more physiologically relevant. The tyrosyl radical on R2 is not lost; instead, the R1 subunit is irreversibly inactivated, possibly through alkylation. nih.govresearchgate.net
Theoretical and experimental studies suggest the reaction proceeds similarly to the natural substrate's reduction pathway until the formation of a disulfide bridge in the active site. nih.gov At this point, the fluorine atom on the β-face of the sugar ring causes the reaction to deviate, leading to the irreversible inactivation of the enzyme. nih.gov The process also involves the release of the cytosine base. nih.gov
The active site of an enzyme is the region where substrates bind and the chemical reaction occurs, comprising a binding site and a catalytic site. wikipedia.orgresearchgate.net In Class I RNR, the active site is located within the R1 subunit and contains redox-active cysteine residues that are crucial for the reduction of the ribonucleotide. wikipedia.orgnih.gov
Site-directed mutagenesis studies on human RNR have been pivotal in identifying key residues involved in the interaction with dFdCDP. nih.gov Mutations of specific active site residues, such as Cysteine-218, Cysteine-444, and Glutamate-431, prevented the covalent attachment of the inhibitor's sugar moiety to the R1 subunit. nih.gov This demonstrates their direct involvement in the binding and catalytic inactivation process. nih.gov
In the related mechanism of RNR inactivation by 2'-azido-2'-deoxyuridine-5'-diphosphate, a covalent bond is formed between the inhibitor and Cysteine-225 of the E. coli R1 active site. nih.gov For inactivation by 2'-chloro-2'-deoxyribonucleoside diphosphates, the dithiols in the R1 subunit are modified. nih.gov The radical transfer pathway in RNR involves a specific chain of redox-active amino acids, including tyrosine and cysteine residues, that shuttle the radical from the R2 subunit over a long distance to the R1 active site to initiate catalysis.
A key feature of mechanism-based inhibitors is their ability to form stable complexes with their target enzymes, often involving covalent bonds. The use of 2-deoxy-2-fluoro sugar derivatives is a well-established strategy for trapping and studying these covalent glycosyl-enzyme intermediates. nih.govembopress.org The fluorine substitution significantly slows the rate of hydrolysis of the intermediate, allowing it to accumulate and be characterized. nih.govubc.ca
In the case of human RNR, inactivation by dFdCDP results in the formation of a very stable, higher-order α6β6 oligomeric complex. mdpi.com Studies using radiolabeled dFdCDP have confirmed that the sugar portion of the inhibitor becomes covalently bound to the R1 (α) subunit, while the cytosine base is released. nih.gov It was determined that while >90% inactivation is achieved, only 0.5 equivalents of the sugar are attached per α subunit, indicating a complex stoichiometry where the inactivation of one active site may affect others within the oligomeric structure. nih.gov
Studies with other mechanism-based RNR inhibitors have provided further insight. For example, 2'-azido-2'-deoxyuridine-5'-diphosphate traps a 3'-ketonucleotide intermediate by forming a nitrogen-centered radical covalently attached to a cysteine residue in the R1 active site. nih.gov
The inhibition of RNR by dFdCDP is characterized as mechanism-based, or "suicide," inhibition. This means the enzyme converts the inhibitor into a reactive species that then inactivates the enzyme, often irreversibly. nih.gov The inhibition is stoichiometric, with studies on Class Ia RNRs indicating a binding ratio of one inhibitor molecule per R1 dimer (α2). nih.gov
Kinetic parameters quantify the efficiency of enzyme inhibition. While detailed kinetic values for the dFdCDP-RNR interaction are complex due to the multi-step mechanism, data from related analogs and enzymes provide a quantitative perspective on the potency of these types of inhibitors.
| Inhibitor | Enzyme | Inhibition Type | Ki (Inhibitor Constant) | kinact or ki (Inactivation Rate) | Reference |
|---|---|---|---|---|---|
| 2'-Deoxy-2'-mercaptouridine 5'-diphosphate | E. coli Ribonucleotide Reductase | Mechanism-based | 35 µM | 0.18 s-1 | nih.gov |
| 2'-Deoxy-2'-fluorocellobiose | Agrobacterium faecalis β-glucosidase | Mechanism-based | 20 mM | 0.018 min-1 | ubc.ca |
Ki represents the concentration of inhibitor required to produce half-maximum inhibition, indicating the initial binding affinity. kinact (or ki) is the maximal rate of inactivation.
Formation and Stability of Enzyme-Intermediate Complexes
Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition and Selectivity
Structure-Activity Relationship (SAR) studies are essential for understanding how specific chemical features of a molecule contribute to its biological activity, guiding the design of more potent and selective drugs.
For inhibitors based on this compound, the difluoro substitution at the 2' position is the most critical structural feature. nih.gov It is directly responsible for the unique mechanism of RNR inactivation by gemcitabine, which differs significantly from inhibitors with a single fluorine or other substitutions at this position. nih.gov The specific stereochemistry of the fluorine atoms is also crucial; the fluorine in the β-face is what directs the reaction away from the normal catalytic path after the formation of the disulfide bridge. nih.gov
SAR studies on various analogs have revealed key insights into enzyme inhibition and selectivity:
| Compound Series | Structural Modifications | Observed Activity / Selectivity | Reference |
|---|---|---|---|
| 2'-Deoxy-2',2'-difluoro-L-erythro-pentofuranosyl nucleosides | L-enantiomer of the sugar; varied nucleobases. | Most analogs were inactive. The adenine (B156593) derivative showed moderate anti-HIV-1 activity. The sugar conformation was found to be different from other active L-nucleosides. | nih.gov |
| 7-Aryl-7-deazaadenine 2'-deoxy-2',2'-difluororibonucleosides | Varied aryl and heteroaryl groups at the 7-position of a deazaadenine base. | 7-iodo and 7-ethynyl derivatives showed the highest cytostatic activity. | nih.gov |
| 7-Aryl-7-deazaadenine 2'-deoxy-2',2'-difluororiboside 5'-triphosphates | Triphosphate form of the above series. | Acted as inhibitors of human DNA polymerase α but were substrates for bacterial DNA polymerases, demonstrating selectivity between human and bacterial enzymes. | nih.gov |
| Oligodeoxyribonucleotides containing dFdC | Internal incorporation of gemcitabine into a DNA strand. | Reduced the thermal stability (Tm) of the DNA duplex. Slightly reduced the rate of cutting by restriction enzymes HpaII and KpnI. | nih.gov |
These studies highlight that while the 2',2'-difluoro-ribose moiety is the key pharmacophore for RNR inhibition, modifications to the attached nucleobase can fine-tune the activity, selectivity, and even the enzymatic target of the resulting compound.
Structural Biology and Molecular Modeling Approaches for 2 Deoxy 2,2 Difluororibose Systems
Experimental Structural Determination of Target Macromolecules in Complex with 2-Deoxy-2,2-difluororibose Derivatives
Experimental techniques are fundamental to determining the atomic-level details of how ligands containing the this compound scaffold interact with their biological targets, such as enzymes and nucleic acids.
X-ray crystallography is a premier technique for obtaining high-resolution, three-dimensional structures of molecules, including protein-ligand complexes. wikipedia.org It has been instrumental in defining the precise binding mode of this compound derivatives with their protein targets.
A key example is the structural elucidation of ribonucleotide reductase (RNR), a primary target of the anticancer agent gemcitabine (B846) (a derivative of this compound). pnas.orgresearchgate.net Crystal structures of the RNR R1 subunit from Saccharomyces cerevisiae and E. coli in complex with gemcitabine diphosphate (B83284) (GemdP) have revealed critical atomic-level interactions. pnas.orgrcsb.org These studies show that GemdP binds to the enzyme's catalytic site, but its conformation is substantially different from that of the natural substrate, cytidine (B196190) diphosphate (CDP). pnas.orgpnas.org This difference is attributed to the unusual interactions involving the geminal fluorine atoms of the sugar moiety. pnas.org For instance, in the S. cerevisiae RNR structure, one fluorine atom forms a hydrogen bond with the amide nitrogen of a glycine (B1666218) residue (G247), while the other interacts with an arginine residue (R293) from a flexible loop, inducing a conformational change not seen with the natural substrate. pnas.orgresearchgate.net These detailed co-crystal structures provide a static yet precise snapshot that explains the inhibitor's potent activity and serves as a foundation for designing new, more effective RNR inhibitors. pnas.org
| PDB ID | Macromolecule | Ligand | Resolution (Å) | Key Findings |
|---|---|---|---|---|
| 2EUD | Saccharomyces cerevisiae Ribonucleotide Reductase (Rnr1) | Gemcitabine Diphosphate (GemdP) | 2.50 | Revealed significant conformational differences in the ribose and base compared to CDP; identified specific hydrogen bonds involving the fluorine atoms with G247 and interactions with R293. pnas.orgpnas.org |
| 4ERP | E. coli Class Ia Ribonucleotide Reductase | Gemcitabine Diphosphate | 4.45 | Showed that inhibitor binding drives the formation of an unprecedented (α4β4)2 interlocked megacomplex. rcsb.org |
| Not specified | L-erythro-pentofuranosyl nucleoside (5-iodocytosine analog) | 5-iodo-2'-deoxy-2',2'-difluoro-L-cytidine | Not specified | The carbohydrate moiety adopts a 2'-exo/3'-endo conformation, which differs from other biologically active L-nucleosides. nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial information about the structure, dynamics, and interactions of molecules in solution, which is a more physiologically relevant environment than a crystal lattice. nih.govacs.org For systems involving this compound, NMR has been particularly valuable in studying the conformational effects of its derivatives when incorporated into DNA.
Studies on model DNA duplexes containing a single gemcitabine substitution (dFdC) have used NMR spectroscopy and restrained molecular dynamics to probe structural distortions. nih.govacs.orgresearchgate.net These analyses demonstrated that the this compound sugar in this context predominantly adopts a C3'-endo conformation. nih.gov Furthermore, the presence of the geminal difluoro group significantly alters the local electrostatic surface of the DNA, creating a region of increased electron density. nih.govresearchgate.net This electrostatic perturbation, along with the conformational preference, is thought to interfere with DNA-mediated processes, such as interactions with DNA polymerases, contributing to the compound's biological activity. nih.govacs.org Thermodynamic analysis via temperature-dependent UV spectroscopy, often complementing NMR studies, showed that dFdC substitution can decrease the melting temperature and stability of the DNA duplex. nih.gov
| System Studied | NMR Technique(s) | Key Structural & Dynamic Findings |
|---|---|---|
| Model Okazaki fragment with a single dFdC substitution | 2D NMR (COSY, HMQC), Restrained Molecular Dynamics | The dFdC sugar adopts a C3'-endo pucker. nih.govresearchgate.net |
| Model Okazaki fragment with a single dFdC substitution | Not specified, Electrostatic surface computation | The geminal difluoro group substantially alters the electrostatic properties, increasing local electron density. nih.govresearchgate.net |
| Gemcitabine in aqueous solution | 1D and 2D NMR (H-H COSY, H-C HMQC, H-C HMBC) | Identified three stable conformers in solution, with one having a higher natural population. sharif.edu |
Cryo-Electron Microscopy (Cryo-EM) has become a powerful technique for determining the structure of large and dynamic macromolecular assemblies that are often difficult to crystallize. diamond.ac.ukfrontiersin.org This method is highly relevant for studying enzymes like ribonucleotide reductase, which can form large, multi-subunit complexes. mdpi.comnih.gov
Cryo-EM has been used to solve the structure of human RNR at a resolution of 3.3 Å in an inhibited state. nih.gov These studies revealed that in the presence of the allosteric inhibitor dATP, the RNR α subunits assemble into a stable α6 hexameric ring. mdpi.comnih.gov This ring-like structure is believed to be the inhibited form of the enzyme because it prevents the β subunit from binding in a way that allows for the necessary radical transfer for catalysis. nih.gov Although these structures were not determined with a bound gemcitabine derivative, other studies have shown that nucleoside analogs, including gemcitabine, also inhibit human RNR by stabilizing this inhibited α6 complex. researchgate.netnih.gov Therefore, cryo-EM provides critical insights into the quaternary structure of the enzyme that gemcitabine and its derivatives target and stabilize, offering a structural basis for their inhibitory mechanism on large, complex holoenzymes. mdpi.comnih.gov
Cryo-Electron Microscopy (Cryo-EM) for Large Complexes
Computational Chemistry and Molecular Modeling Applications
Computational methods are essential for predicting and rationalizing the interactions between ligands and their targets, guiding further experimental work.
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor, typically a protein). ijpras.com This method has been widely applied to study how this compound derivatives, such as gemcitabine, interact with their target proteins.
Docking studies of gemcitabine with human ribonucleotide reductase have been performed to identify the key amino acid residues involved in binding. ripublication.comnih.gov In one such study using Autodock and Biosuite, the active site of RNR was identified, and docking simulations predicted that gemcitabine forms hydrogen bonds with residues such as GLU169 and SER200. ripublication.com These simulations provide calculated binding energies and specific bond distances, offering a theoretical model of the interaction. ripublication.com Such studies are valuable for comparing the binding of different potential inhibitors and for understanding the structural basis of their activity. nih.govresearchgate.net For example, docking can be used to screen libraries of new this compound analogues against a target protein to prioritize which compounds to synthesize and test experimentally.
| Target Protein | Docking Software | Predicted Interacting Residues | Predicted Binding Energy (kcal/mol) | Key Findings |
|---|---|---|---|---|
| Human Ribonucleotide Reductase (H-RNR) | Autodock | GLU169 | -5.63 | Predicted a single hydrogen bond between the oxygen of GLU169 and a hydrogen on the ligand. ripublication.com |
| Human Ribonucleotide Reductase (H-RNR) | Biosuite 3.0 (Genetic Algorithm) | GLU169, SER200 | -12.83 | Identified two hydrogen bonds with key residues in the active site. ripublication.com |
| Human Ribonucleotide Reductase M1 (hRRM1) | Not specified | Not specified | Not specified | Docking and molecular dynamics simulations were used to confirm the interaction of alpinumisoflavone (B190552) and gemcitabine with RRM1, suggesting a synergistic effect. nih.gov |
Molecular Dynamics Simulations to Study Conformational Landscapes and Interactions
Molecular dynamics (MD) simulations have emerged as a powerful tool to explore the dynamic nature of this compound systems at an atomic level. researchgate.net By simulating the movement of atoms over time, MD can reveal the preferred conformations of these molecules and their complexes with biological targets, such as proteins and nucleic acids. researchgate.net
One of the key applications of MD simulations is the characterization of the conformational landscape of the difluorinated sugar ring. Unlike natural ribose, the gem-difluoro substitution significantly alters the sugar pucker equilibrium. NMR studies have shown that 2'-deoxy-2',2'-difluorocytidine (dFdC), the core of gemcitabine, can adopt either a North (C3'-endo) or a South (C2'-endo) type sugar conformation depending on its environment. nih.gov When incorporated into a DNA duplex, it favors a North pucker, while in a DNA:RNA hybrid, it adopts a South conformation. nih.gov MD simulations can complement these experimental findings by providing a detailed energetic and temporal picture of these conformational transitions.
MD simulations are also instrumental in analyzing the stability of interactions between this compound-containing ligands and their biological targets. For instance, simulations have been used to assess the stability of ligands within the binding pocket of proteins, revealing how the difluoromethyl group can participate in crucial interactions, such as hydrogen bonds. researchgate.net In the context of antiviral research, MD simulations demonstrated that favipiravir-ribofuranosyl, when incorporated into an RNA primer, exhibited comparable stability to ribavirin (B1680618) within the protein binding region. researchgate.net Furthermore, MD simulations can be used to study the unbinding pathways of ligands, providing insights into the kinetics of ligand-receptor interactions. plos.org
The flexibility of both the ligand and the protein can be accounted for in MD simulations, offering a more realistic representation of the binding process compared to static docking methods. volkamerlab.org Analysis of the simulation trajectories can reveal important dynamic features, such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which quantify the stability of the complex and the flexibility of specific residues, respectively. volkamerlab.orgmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is particularly valuable in the optimization of drug candidates containing the this compound scaffold.
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov By analyzing a dataset of compounds with known activities, QSAR models can identify key molecular descriptors that are correlated with the desired biological effect. ajchem-a.com These descriptors can be categorized into various types, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters.
For derivatives of this compound, QSAR studies can help in understanding how modifications to the nucleobase or other parts of the molecule influence its activity. For example, a QSAR model could reveal that increasing the hydrophobicity of a particular substituent on the nucleobase leads to enhanced antiviral activity. This information can then guide the synthesis of new, more potent analogs. nih.gov
The development of a robust QSAR model involves several steps, including data set preparation, descriptor calculation, model building using statistical methods like multiple linear regression or machine learning algorithms, and rigorous validation. researchgate.net The predictive power of the model is assessed using various statistical metrics, and its applicability domain is defined to ensure reliable predictions for new compounds. mdpi.comajchem-a.com
Quantum Chemical Calculations for Electronic Properties and Reaction Pathways
Quantum chemical (QC) calculations provide a fundamental understanding of the electronic structure and reactivity of molecules containing the this compound moiety. smu.eduaspbs.com These methods, based on the principles of quantum mechanics, can accurately predict various molecular properties that are difficult or impossible to measure experimentally. mdpi.com
A key application of QC calculations in this context is the determination of the electronic properties of the difluorinated sugar. The two fluorine atoms have a strong electron-withdrawing effect, which significantly influences the charge distribution and electrostatic potential of the entire molecule. nih.gov This, in turn, affects its ability to form hydrogen bonds and other non-covalent interactions with its biological target. QC methods can precisely map these electronic features, providing a rationale for observed binding affinities and specificities. smu.edu
QC calculations are also invaluable for studying reaction mechanisms. For instance, in the case of nucleoside analogs that act as chain terminators in DNA or RNA synthesis, QC methods can be used to model the transition states of the phosphodiester bond formation catalyzed by polymerases. This allows researchers to understand how the 2',2'-difluoro substitution hinders the reaction and leads to the termination of nucleic acid elongation.
Furthermore, QC calculations can be used to predict spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data to validate the predicted molecular structures and conformations. mdpi.com This integration of theoretical and experimental data provides a powerful approach for the detailed characterization of this compound systems.
Homology Modeling and Protein Structure Prediction for Related Biological Targets
In many cases, the experimental three-dimensional structure of the biological target that interacts with a this compound-containing molecule may not be available. In such situations, homology modeling, also known as comparative modeling, provides a powerful tool to generate a reliable 3D model of the target protein. uniroma1.itwikipedia.org
The principle behind homology modeling is that proteins with similar amino acid sequences tend to have similar 3D structures. wikipedia.orginsilicodesign.com The process involves identifying a known experimental structure of a homologous protein (the "template"), aligning the amino acid sequence of the target protein with the template sequence, building a 3D model of the target based on the template's structure, and finally, refining and validating the model. semanticscholar.org
The accuracy of the resulting homology model is highly dependent on the sequence identity between the target and the template. wikipedia.org Fortunately, the continuous growth of protein structure databases, such as the Protein Data Bank (PDB), increases the likelihood of finding suitable templates for a wide range of biological targets. uniroma1.it
Once a homology model of the target protein is generated, it can be used in conjunction with other computational techniques, such as molecular docking and MD simulations, to study the binding of this compound derivatives. This allows for the prediction of binding modes, the identification of key interacting residues, and the rational design of new inhibitors with improved affinity and selectivity. nih.gov The use of homology modeling has been instrumental in drug discovery efforts targeting various proteins, including kinases and viral polymerases. uniroma1.it
Rationalizing Molecular Recognition and Binding Modes through Integrated Approaches
A comprehensive understanding of the molecular recognition and binding modes of this compound systems is best achieved through the integration of multiple computational and experimental techniques. researchgate.netnih.gov This integrated approach allows for a more complete and accurate picture of the complex interplay of factors that govern ligand-receptor interactions.
The process often begins with the determination of the three-dimensional structure of the target protein, either through experimental methods like X-ray crystallography or NMR spectroscopy, or through computational approaches such as homology modeling. nih.govwikipedia.org With the target structure in hand, molecular docking can be employed to predict the preferred binding orientation of the this compound-containing ligand within the active site.
Molecular dynamics simulations can then be used to refine the docked pose and to explore the dynamic behavior of the ligand-protein complex over time. researchgate.net These simulations provide valuable insights into the stability of the complex, the conformational changes that may occur upon binding, and the specific intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that contribute to the binding affinity. mdpi.comnih.gov
Advanced Analytical Characterization Techniques in 2 Deoxy 2,2 Difluororibose Research
Chromatographic Separation and Purification Methodologies
Chromatography is indispensable in the synthesis and analysis of 2-deoxy-2,2-difluororibose, enabling the separation of the target compound from starting materials, byproducts, and isomeric forms.
High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of this compound and its nucleoside derivatives. Its versatility allows for multiple modes of separation, which are critical for handling the challenges posed by this class of compounds.
Researchers frequently use HPLC to monitor the progress of reactions and to determine the purity of the final products. For instance, the purity of synthesized intermediates can be assessed to be as high as 93.49% using HPLC. newdrugapprovals.org The technique is particularly vital for separating the various isomers that can form during synthesis. The creation of the glycosidic bond can result in a mixture of α- and β-anomers. Reverse-phase HPLC is a common method for separating these anomeric mixtures. semanticscholar.org Similarly, reactions involving the sugar backbone can produce diastereomers, which have been successfully separated using HPLC with a silica (B1680970) gel (SiO2) stationary phase. semanticscholar.org In the development of gemcitabine (B846), a nucleoside containing this compound, HPLC is used to determine the ratio of the desired β-anomer to the undesired α-anomer in both the final solid product and the mother liquor. nih.gov
Preparative HPLC is also employed to purify derivatives of this compound on a larger scale, yielding materials of high purity for subsequent synthetic steps or biological testing. researchgate.net
Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Compounds
Given that this compound and its corresponding nucleosides are hydrophilic (water-loving) compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an exceptionally well-suited analytical technique. researchgate.netajgreenchem.comajgreenchem.com Unlike reverse-phase HPLC, which uses a non-polar stationary phase, HILIC employs a polar stationary phase to retain and separate analytes based on their hydrophilicity. researchgate.netajgreenchem.commdpi.com
This method has been successfully applied to the analysis of gemcitabine in complex biological matrices such as human plasma. researchgate.netajgreenchem.com In a HILIC-UV method, gemcitabine was effectively retained and measured, demonstrating the technique's utility for clinical and pharmacokinetic studies. researchgate.netajgreenchem.com The use of a polar column is advantageous for retaining highly polar compounds that would otherwise elute too quickly in standard reverse-phase chromatography, providing better separation and analysis. researchgate.netajgreenchem.commdpi.com
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, sugars and their derivatives, including this compound, are typically non-volatile due to their multiple polar hydroxyl groups. nih.govnih.gov Therefore, direct analysis by GC is not feasible.
To utilize GC, these compounds must first be chemically modified in a process called derivatization to increase their volatility. nih.govnih.gov A common and effective method is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govresearchgate.net This process replaces the polar -OH groups with non-polar -O-Si(CH3)3 groups, significantly reducing the compound's boiling point and allowing it to be analyzed in the gas phase. nih.gov While specific GC methods for this compound are not extensively detailed in the literature, the principles of sugar analysis by GC-MS after silylation are well-established for other carbohydrates like glucose. nih.govresearchgate.netcardiff.ac.uk In one study related to a gemcitabine precursor, GC-MS analysis was able to detect a derivatized product in a crude reaction mixture, confirming the potential of this method for monitoring synthetic intermediates.
Spectroscopic Elucidation of Chemical Structure and Conformation
Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and conformation of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound derivatives. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's atomic framework.
¹H NMR provides information on the number and environment of protons in the molecule. The chemical shifts and coupling constants of the sugar ring protons are used to determine the relative stereochemistry and conformation.
¹³C NMR reveals the carbon skeleton of the molecule. A key feature in the ¹³C NMR spectrum of this compound is the signal for the C2 carbon. Due to coupling with the two attached fluorine atoms, this signal appears as a triplet with a large coupling constant (¹JC-F) of approximately 235-260 Hz. nih.gov
¹⁹F NMR is particularly informative, as it directly observes the fluorine atoms. The spectrum typically shows two signals for the non-equivalent geminal fluorine atoms. These signals exhibit a large geminal coupling constant (JF-F) of around 237-267 Hz, which is characteristic of a CF₂ group. ajgreenchem.comnih.gov Further couplings to adjacent protons (JF-H) provide additional structural confirmation.
The data below for a protected derivative of this compound illustrates the characteristic spectroscopic features.
| Nucleus | Technique | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz |
|---|---|---|---|
| ¹H | ¹H NMR | 8.04 (m), 7.61-7.33 (m) | - |
| ¹³C | ¹³C NMR | 118.4 (C2) | ¹JC-F ≈ 235 |
| ¹⁹F | ¹⁹F NMR | -108.78 | JF-F = 267, JF-H = 6, 16 |
| -120.01 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass Spectrometry (MS) is a vital technique for determining the molecular weight of this compound and its derivatives. Techniques like Electrospray Ionization (ESI) are commonly used to generate gas-phase ions of these non-volatile compounds for analysis. researchgate.net
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule, which serves as definitive confirmation of its chemical formula. For example, the molecular integrity of a benzoylated and isotopically labeled derivative of this compound was validated by HRMS, where the observed mass of the protonated molecule [M+H]⁺ precisely matched the calculated value. mdpi.com This capability is crucial for verifying the successful synthesis of new compounds.
| Compound | Ion | Calculated m/z | Observed m/z |
|---|---|---|---|
| 3,5-di-O-benzoyl-2-deoxy-2,2-difluorocytidine-¹³C,¹⁵N₂ | [M+H]⁺ | 471.4103 | 471.4103 |
Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)
Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry, providing a robust platform for analyzing complex mixtures. rsc.org
LC-MS is a highly sensitive and selective technique used extensively in the analysis of pharmaceutical compounds, including gemcitabine and its related substances. rsc.orgajgreenchem.com The liquid chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and structural elucidation. rsc.org
In the context of gemcitabine, which incorporates the this compound structure, LC-MS/MS (tandem mass spectrometry) is a powerful tool for quantitative analysis in biological samples. ajgreenchem.comnih.gov For instance, a sensitive LC-MS/MS method was developed to quantify Kryptofix 2.2.2, a reagent used in the synthesis of radiolabeled 2-deoxy-2-[¹⁸F]fluoro-D-glucose, a related fluorinated sugar. nih.gov LC-MS has also been used to analyze the metabolome of cells treated with 2-deoxy-D-glucose (2-DG), a related but non-fluorinated sugar, to study its effects on glycolysis. nih.gov The high resolution and accuracy of modern mass spectrometers can further validate the formation of sugar phosphates. soton.ac.uk
Table 2: Example LC-MS/MS Conditions for Analysis of Compounds Related to this compound
| Parameter | Condition | Reference |
| Column | C18 reversed-phase (e.g., Inertsil ODS-4, 150 mm x 4.6 mm, 3 µm) | researchgate.net |
| Mobile Phase | A: Aqueous 5 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid B: 5 mM ammonium formate with 0.1% formic acid in methanol | researchgate.net |
| Flow Rate | 0.5 mL/min | researchgate.net |
| Detection | ESI-MS/MS (Electrospray Ionization) | researchgate.net |
These conditions are illustrative and would require optimization for the specific analysis of this compound.
GC-MS is a cornerstone technique for the analysis of volatile and thermally stable compounds. ajrsp.com Due to the low volatility of carbohydrates, derivatization is typically required to convert them into less polar and more volatile compounds suitable for GC analysis. ajrsp.comresearchgate.net Common derivatization methods include silylation, acylation, or alkylation. jfda-online.com
For this compound, derivatization of its hydroxyl groups would be necessary prior to GC-MS analysis. This technique has been successfully applied to the analysis of other deoxysugars. For example, a protocol for measuring 2'-deoxyinosine (B131508) in DNA involves HPLC purification followed by GC-MS analysis of the derivatized nucleosides. nih.gov The mass spectra obtained from GC-MS provide detailed structural information based on the fragmentation patterns of the analyte. While specific GC-MS studies on this compound are not prominent in the literature, the methodology is well-established for similar molecules. nih.govresearchgate.net
Specialized Detection Methods (e.g., Evaporative Light Scattering Detection - ELSD)
For non-chromophoric compounds like this compound that lack a UV-absorbing moiety, specialized detectors are required for HPLC analysis. peakscientific.com
ELSD is a universal detector that is independent of the optical properties of the analyte, making it ideal for detecting compounds like carbohydrates. peakscientific.comscholarsresearchlibrary.com The principle of ELSD involves three steps: nebulization of the column eluent into a fine mist, evaporation of the mobile phase in a heated drift tube, and detection of the light scattered by the remaining non-volatile analyte particles. peakscientific.comresearchgate.net
A method using Hydrophilic Interaction Chromatography (HILIC) coupled with ELSD has been developed for the direct determination of 2-deoxy-D-glucose (2-DG). scholarsresearchlibrary.com This method was capable of separating 2-DG from its precursor and starting material with good resolution. scholarsresearchlibrary.com The ELSD parameters, such as nebulizer temperature and gas flow rate, are critical for achieving optimal sensitivity. scholarsresearchlibrary.comsedere.com Given its success with 2-DG, HILIC-ELSD represents a highly viable and sensitive method for the quantitative analysis of this compound and the detection of related impurities that may not be UV-active. peakscientific.comscholarsresearchlibrary.com
Table 3: Optimized ELSD Parameters for 2-Deoxy-D-glucose Analysis
| Parameter | Setting | Reference |
| Impactor | ON position | scholarsresearchlibrary.com |
| Nebulizer Temperature | 30°C | scholarsresearchlibrary.com |
| Nitrogen Flow Rate | 1.5 mL/min | scholarsresearchlibrary.com |
| Gain | 1 | scholarsresearchlibrary.com |
These parameters were optimized for 2-deoxy-D-glucose and would serve as a starting point for method development for this compound.
Emerging Research Directions and Future Perspectives for 2 Deoxy 2,2 Difluororibose
Innovation in Fluorination Strategies for Complex Carbohydrate Structures
The synthesis of 2-deoxy-2,2-difluororibose and other complex fluorinated carbohydrates presents significant synthetic challenges. nih.govresearchgate.net Overcoming these challenges requires the development of novel and efficient fluorination methods.
Recent advancements in fluorination chemistry are moving beyond traditional nucleophilic and electrophilic fluorination reagents to more sophisticated strategies. These include:
Late-stage Fluorination: Developing methods to introduce fluorine atoms at a late stage of a synthetic sequence is highly desirable as it allows for the rapid diversification of complex molecules.
Photocatalytic Fluorination: The use of photocatalysis offers a mild and selective approach to C-F bond formation. acs.org For instance, photocatalytic methods are being explored for the hydrodifluoroacetamidation of vinyl-C-glycosides, providing a pathway to difluorinated glycoamino acids. acs.org
Enzymatic Fluorination: While challenging, the use of enzymes to catalyze fluorination reactions offers the potential for unparalleled regio- and stereoselectivity. reading.ac.uk Research is ongoing to discover and engineer fluorinases that can accept carbohydrate substrates.
Building Block Strategy: This approach involves the synthesis of small, fluorinated building blocks that can be incorporated into larger carbohydrate structures. nih.gov This strategy has been successfully used to synthesize various fluorinated sugars, including those with difluoromethyl and trifluoromethyl groups. nih.gov
A significant body of work has been dedicated to the synthesis of this compound, largely driven by the importance of gemcitabine (B846). nih.gov These syntheses often involve the use of fluorinated building blocks or nucleophilic/electrophilic fluorination of ribose precursors. nih.gov For example, a common approach involves the Reformatsky reaction of (R)-2,3-O-isopropylideneglyceraldehyde with ethyl bromodifluoroacetate. researchgate.netgoogle.com
| Fluorination Strategy | Description | Example Reagents/Methods | Key Advantages |
| Nucleophilic Fluorination | Displacement of a leaving group (e.g., hydroxyl, sulfonate) with a nucleophilic fluoride (B91410) source. nih.gov | DAST, Deoxo-Fluor, TASF, KHF2. nih.gov | Widely applicable and many reagents are commercially available. |
| Electrophilic Fluorination | Addition of an electrophilic fluorine source to an electron-rich center, such as a glycal. nih.govnih.gov | Selectfluor, NFSI. nih.govnih.gov | Effective for the synthesis of 2-deoxy-2-fluoroglycosides. |
| Radical Fluorination | Generation of a radical species that subsequently reacts with a fluorine source. nih.gov | BEt3-initiated radical addition to glycals. nih.gov | Allows for the introduction of fluorinated alkyl groups. |
| Building Block Synthesis | Use of pre-fluorinated synthons to construct the carbohydrate scaffold. nih.gov | Ethyl bromodifluoroacetate, trifluoromethyl-containing compounds. nih.gov | Provides access to a wide range of fluorinated carbohydrates. |
| Photocatalysis | Use of light to initiate fluorination reactions. acs.org | Photocatalytic hydrodifluoroacetamidation of vinyl-C-glycosides. acs.org | Mild reaction conditions and high functional group tolerance. acs.org |
Exploration of Novel Biochemical Targets and Signaling Pathways
While the primary mechanism of action of gemcitabine, which contains this compound, is the inhibition of DNA synthesis, there is growing interest in exploring other potential biochemical targets and signaling pathways affected by this and related difluorinated nucleosides. The introduction of the gem-difluoro moiety significantly alters the electronic properties and conformation of the ribose ring, which can lead to interactions with a broader range of proteins than their non-fluorinated counterparts. nih.govnih.gov
Recent studies have begun to investigate the effects of this compound-containing molecules on various enzymes and cellular processes:
Protein Kinases: Some nucleoside analogs incorporating this compound have been shown to interact with serine/threonine protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.govmdpi.com Molecular docking studies suggest that the difluorinated sugar moiety can influence the binding affinity of ligands to kinases like CK2, PIM-1, and RIO1. mdpi.com
Viral Polymerases: The antiviral potential of fluorinated nucleosides is an active area of research. rsc.org The altered sugar pucker and electronic properties of this compound can lead to the inhibition of viral RNA and DNA polymerases, making it a promising scaffold for the development of new antiviral agents. rsc.org
Metabolic Pathways: The incorporation of this compound into metabolic pathways is another area of interest. Isotope-labeled versions of these compounds can be used to trace their metabolic fate and understand how they perturb nucleotide metabolism.
The unique structural and electronic properties of the 2,2-difluoro substitution can lead to unexpected biological activities. For instance, the replacement of the endocyclic oxygen with a CF2 group can mimic the anomeric effect, a key stereoelectronic feature in carbohydrates. nih.govrsc.org This opens up the possibility of designing novel glycomimetics with tailored biological functions.
Integration of Artificial Intelligence and Machine Learning in Rational Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design of novel this compound-based therapeutics is no exception. oncodesign-services.comphilarchive.org These computational tools can accelerate the drug development process by identifying promising drug candidates, predicting their properties, and optimizing their structures. biomedpharmajournal.orgfrontiersin.org
Key applications of AI and ML in this area include:
Virtual Screening: AI/ML models can be trained on large datasets of chemical compounds and their biological activities to screen virtual libraries for molecules that are likely to bind to a specific target. philarchive.org This can significantly reduce the time and cost associated with experimental high-throughput screening.
De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs), can design entirely new molecules with desired properties. philarchive.org These models can be constrained to generate molecules containing the this compound scaffold, allowing for the exploration of novel chemical space.
ADMET Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates is crucial for their success. philarchive.org AI/ML models can be used to predict these properties early in the drug discovery process, helping to prioritize candidates with favorable pharmacokinetic profiles.
Protein Structure Prediction: Tools like AlphaFold have revolutionized the prediction of protein 3D structures. oncodesign-services.com This allows for more accurate molecular docking studies to predict how this compound-containing ligands will interact with their protein targets. oncodesign-services.com
By combining quantum chemical calculations, molecular docking, and molecular dynamics simulations with AI/ML, researchers can gain a deeper understanding of the structure-activity relationships of this compound derivatives and rationally design more potent and selective therapeutic agents. nih.gov
Development of this compound as Chemical Probes for Biological Studies
The unique properties of the fluorine atom make fluorinated carbohydrates, including this compound, excellent chemical probes for studying biological systems. rsc.orgrsc.org The fluorine-19 (¹⁹F) nucleus is NMR-active and has a high natural abundance, providing a sensitive handle for monitoring molecular interactions and metabolic processes. nih.gov
Applications of this compound and its derivatives as chemical probes include:
¹⁹F NMR Spectroscopy: This technique can be used to study the binding of fluorinated carbohydrates to proteins, providing information on binding affinities and the chemical environment of the fluorine atoms upon binding. acs.org It can also be used for chemical mapping to identify the key hydroxyl groups involved in carbohydrate-receptor interactions. acs.org
Metabolic Probes: Radio-labeled versions of this compound, such as those containing fluorine-18 (B77423) (¹⁸F), can be used in positron emission tomography (PET) imaging to visualize metabolic pathways in vivo. europa.eu While ¹⁸F-FDG is a widely used PET tracer, there is potential to develop more specific imaging agents based on other fluorinated sugars. europa.eu
Enzyme Mechanism Probes: The stability of the C-F bond makes fluorinated carbohydrates useful for studying enzyme mechanisms. researchgate.net They can act as mechanism-based inhibitors, trapping enzymatic intermediates and providing insights into catalytic processes. nih.gov
The development of new synthetic methods for incorporating fluorine into carbohydrates will further expand the toolkit of chemical probes available to biologists. researchgate.net
Expanding the Scope of Glycomimetic Applications in Chemical Biology
Glycomimetics are molecules designed to mimic the structure and function of natural carbohydrates. nih.govnih.gov They are developed to overcome the limitations of native carbohydrates as drugs, such as poor metabolic stability and low bioavailability. rsc.orgunimi.it The introduction of fluorine, as in this compound, is a key strategy in the design of glycomimetics with improved pharmacological properties. nih.govresearchgate.net
The applications of glycomimetics are broad and continue to expand:
Lectin Inhibition: Lectins are carbohydrate-binding proteins involved in a wide range of cellular processes, including cell adhesion, signaling, and inflammation. nih.gov Glycomimetics based on this compound can be designed to inhibit specific lectins, offering therapeutic potential for diseases such as cancer and inflammatory disorders.
Enzyme Inhibition: As mentioned previously, fluorinated carbohydrates can be potent enzyme inhibitors. nih.gov Glycomimetics incorporating this compound can be targeted to specific glycosidases or glycosyltransferases involved in disease pathogenesis.
Synthetic Vaccines: Fluorinated carbohydrates are being explored as components of synthetic vaccines. researchgate.net The increased metabolic stability of these molecules can enhance their immunogenicity and lead to more effective vaccines. researchgate.net
Materials Science: The unique properties of fluorinated carbohydrates also make them interesting for applications in materials science, such as in the development of liquid crystals and surfactants. acs.org
The continued development of synthetic methodologies for creating complex fluorinated carbohydrates will be crucial for expanding the scope of glycomimetic applications in chemical biology and medicine. researchgate.netnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
